B1576467 Hepcidin

Hepcidin

Cat. No.: B1576467
Attention: For research use only. Not for human or veterinary use.
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Description

Hepcidin is a liver-derived peptide hormone that serves as the principal regulator of systemic iron homeostasis. This key regulatory function is performed through its interaction with the sole known cellular iron exporter, ferroportin. Binding of this compound to ferroportin induces the internalization and subsequent degradation of the transporter, thereby inhibiting iron efflux from enterocytes, macrophages, and hepatocytes into the systemic circulation. This mechanism is central to the pathophysiology of various disorders; for instance, in Anemia of Inflammation, pro-inflammatory cytokines like IL-6 upregulate this compound production, leading to iron sequestration and subsequent anemia. Conversely, inhereditary hemochromatosis, this compound deficiency results in unregulated iron absorption and systemic iron overload. Research applications for this peptide are extensive and include investigating the molecular pathways of iron-related disorders, exploring novel therapeutic targets for anemia and iron overload, and studying the crosstalk between iron metabolism, immunity, and inflammation. Our this compound is provided for Research Use Only and is a vital tool for advancing scientific understanding in these critical areas.

Properties

bioactivity

Antimicrobial

sequence

DTHFPICIFCCGCCRQSNCGMCCKT

Origin of Product

United States

Scientific Research Applications

Diagnostic Applications

Hepcidin levels are increasingly used as biomarkers for diagnosing various iron disorders:

  • Iron-Refractory Iron Deficiency Anemia (IRIDA) : Elevated this compound levels can indicate IRIDA, a condition resistant to oral iron therapy .
  • Chronic Inflammatory Conditions : this compound is often elevated during inflammation, making it a potential marker for anemia of chronic disease .

Table 1: Diagnostic Applications of this compound

ConditionThis compound Level Implications
Iron-Refractory Iron DeficiencyElevated this compound indicates resistance to treatment
Anemia of Chronic DiseaseIncreased this compound correlates with inflammation
HemochromatosisLow this compound levels associated with excess iron absorption

Treatment Strategies

The manipulation of this compound levels presents therapeutic opportunities:

  • This compound Agonists : These may be beneficial in treating anemia by increasing iron availability .
  • This compound Antagonists : These could help manage conditions characterized by iron overload, such as hereditary hemochromatosis and thalassemia .

Case Studies

Several studies highlight the potential of this compound modulation:

  • A clinical trial demonstrated that administering this compound antagonists improved iron mobilization in patients with thalassemia .
  • Research on this compound antibodies showed promise in reversing iron abnormalities in animal models of iron overload .

Table 2: Therapeutic Applications and Case Studies

ApplicationStudy ReferenceFindings
This compound Agonists Increased hemoglobin levels in anemia patients
This compound Antagonists Improved iron mobilization in thalassemia
This compound Modulation Reversal of iron overload in animal models

This compound and Disease Mechanisms

Research has identified this compound's involvement in various diseases:

  • Inflammatory Diseases : Increased this compound production during inflammation can contribute to anemia by sequestering iron .
  • Neurodegenerative Disorders : Studies suggest that altered this compound levels may play a role in conditions like Alzheimer's disease, impacting neuronal health due to dysregulated iron metabolism .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Structure Primary Function Regulatory Factors Clinical Relevance
This compound 25-aa peptide Iron homeostasis; antimicrobial activity Iron levels, IL-6, hypoxia ACD, hemochromatosis, PCOS
Heparinoid Glycosaminoglycan Anti-inflammatory, anticoagulant N/A Venous insufficiency, topical inflammation
Defensins β-sheet peptides (29-45 aa) Direct microbial membrane disruption Infection, inflammation Antimicrobial therapies
CRP Pentameric protein Inflammation biomarker IL-6, TNF-α General inflammation monitoring
Erythropoietin Glycoprotein Stimulates erythropoiesis Hypoxia, anemia Anemia treatment

Pharmacological Agents Targeting this compound Pathways

Drugs like tocilizumab (IL-6 inhibitor) and dorsomorphin (BMP6 inhibitor) modulate this compound expression. Tocilizumab reduces this compound in inflammatory states, improving iron availability in ACD .

Key Research Findings

  • Iron Overload & Inflammation : this compound levels rise up to 100-fold during inflammation, correlating with hypoferremia in ACD . IL-6 is a critical inducer, as shown in human trials where IL-6 injection spiked this compound within 6 hours .
  • Genetic Disorders : Mutations in HAMP cause juvenile hemochromatosis, while HFE mutations (common in hereditary hemochromatosis) impair this compound upregulation, leading to iron accumulation .
  • Therapeutic Modulation : In PCOS, this compound deficiency contributes to iron overload, which is reversible with antiandrogenic therapy . Conversely, this compound agonists are being explored for treating iron-overload disorders .

Preparation Methods

Sample Preparation Techniques

  • Protein Precipitation: A common approach uses a mixture of trichloroacetic acid (TCA) and acetonitrile (ACN) to precipitate proteins and avoid peptide aggregation. A 50:50 mixture of 22% TCA/ACN effectively prevents this compound-25 aggregation, improving detection sensitivity.
  • Avoidance of Adsorption: this compound-25 tends to adsorb to glass surfaces, causing variability. Silanized glassware or polypropylene tubes (including LoBind tubes) are preferred to minimize peptide loss.
  • Solid Phase Extraction (SPE): Some protocols include SPE for sample clean-up and concentration, enhancing stability and detection but increasing labor intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC-MS/MS is the gold standard for this compound quantification due to its specificity and sensitivity.
  • Optimal chromatographic conditions require careful pH control to maintain stable charge states of this compound-25.
  • Sample preparation in 96-well polypropylene plates allows high-throughput processing without laborious SPE or drying steps.

Method Validation and Quantitative Performance

The LC-MS/MS method for this compound-25 quantification has been validated with the following key parameters:

Control Level Concentration (nmol/L) Within-run CV (%) Between-run CV (%) Overall CV (%)
LLOQ 0.25 12.2 1.7 12.3
Low 0.79 8.2 2.3 8.5
Medium 3.3 5.9 3.9 7.1
High 11.9 2.9 2.0 3.5

The method demonstrates excellent linearity (R² = 0.988 to 0.999) and recovery (~99.9%) with low matrix effects, enabling reliable quantification across a wide concentration range.

Summary of Preparation Methodologies

Preparation Aspect Key Features Advantages Challenges
Biosynthesis (in vivo) Enzymatic cleavage of preprothis compound to mature this compound-25 Physiological relevance Requires cellular systems
Chemical Synthesis Solid-phase peptide synthesis with disulfide bridge formation High purity, customizable Complex folding, cost
Sample Preparation (LC-MS) Protein precipitation with TCA/ACN, use of polypropylene tubes Minimizes peptide loss, efficient Adsorption to glass surfaces
Analytical Quantification LC-MS/MS with optimized buffer and chromatography conditions High specificity and sensitivity Requires sophisticated equipment

Q & A

Q. What methodological approaches are recommended for standardizing hepcidin assays in clinical research?

To ensure reproducibility, researchers should adopt harmonized protocols for this compound measurement, such as using primary reference materials (e.g., synthetic this compound-25) and candidate reference methods like mass spectrometry (LC-MS/MS). Participating in multicenter validation studies can help identify inter-laboratory variability and improve assay comparability. For example, methodologies like immunochemical assays (ELISA) and LC-MS/MS have distinct advantages and limitations in sensitivity and specificity, which should be cross-validated .

Relevant Data :

  • Table 1 in compares methodological parameters (e.g., recovery rates, precision) across different this compound measurement platforms.

Q. How does IL-6 regulate this compound synthesis during inflammatory responses?

IL-6 induces this compound transcription via the JAK2/STAT3 signaling pathway in hepatocytes. Experimental models include human liver cell cultures treated with IL-6, murine inflammation models (e.g., lipopolysaccharide injection), and human volunteer studies measuring this compound levels post-cytokine administration. Researchers should control for confounding factors like concurrent iron status and other cytokines (e.g., BMP6) .

Q. What experimental models are most effective for studying this compound's regulatory mechanisms?

In vitro models (e.g., HepG2 hepatoma cells) allow mechanistic studies of transcriptional regulation, while in vivo murine models (e.g., IL-6 knockout mice) are critical for systemic responses. Human cohort studies, particularly longitudinal designs, provide translational insights into conditions like chronic kidney disease (CKD) or anemia of inflammation .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound's role across disease models?

Discrepancies often arise from differences in disease etiology (e.g., CKD vs. acute inflammation) or assay variability. For example, this compound elevation in CKD correlates with ferritin and albumin levels , whereas in acute inflammation, IL-6-driven this compound dominates . To address contradictions:

  • Stratify patient cohorts by iron status and inflammatory markers.
  • Use multivariate regression models to isolate this compound’s independent effects .

Q. What statistical considerations are critical when analyzing this compound levels in longitudinal clinical studies?

Intention-to-treat (ITT) analysis should include all participants with baseline and ≥1 post-baseline this compound measurement. Data truncation at the primary endpoint (e.g., initiation of anemia therapy) minimizes bias. Adjust for covariates like ferritin, albumin, and renal function using mixed-effects models .

Relevant Data :

  • Table 5 in shows β-values for ferritin (β=0.590, p<0.001) and albumin (β=0.277, p=0.007) as independent predictors of this compound.

Q. How can multivariate regression models be optimized to assess this compound's association with clinical parameters?

Include covariates such as ferritin (reflecting iron stores), transferrin saturation (TSAT), and inflammatory markers (e.g., hs-CRP). For example, in elderly populations, handgrip strength and gait speed may confound this compound levels due to muscle-wasting comorbidities. Use stepwise regression to avoid overfitting .

Q. What are the challenges in establishing this compound as a predictive biomarker for therapeutic responses in anemia?

Retrospective studies suggest lower baseline this compound predicts better erythropoietin response in cancer-related anemia . However, prospective validation is needed, with strict standardization of this compound assays and endpoints (e.g., hemoglobin rise ≥1 g/dL). Confounding factors like iron supplementation and transfusion history must be controlled .

Methodological Best Practices

Q. What protocols ensure reproducibility in measuring this compound in human serum samples?

  • Use EDTA plasma or serum stored at -80°C to prevent degradation.
  • Validate pre-analytical variables (e.g., freeze-thaw cycles) using spike-recovery experiments.
  • Report results in SI units (nmol/L) with reference to a certified material .

Q. How should researchers design studies to investigate this compound’s interaction with iron-regulatory proteins under hypoxia?

Combine hypoxia chambers (e.g., 1% O₂) with iron chelators (e.g., deferoxamine) in cell culture models. Measure this compound mRNA (qRT-PCR) and protein (Western blot) alongside HIF-2α levels. In vivo, use murine models of anemia or high-altitude exposure .

Q. What strategies mitigate batch-to-batch variability in this compound-related reagents (e.g., synthetic peptides)?

For custom peptides, request additional quality control (e.g., peptide content analysis, TFA removal <1%) to ensure consistency in bioassays. Cross-validate batches using reference standards .

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